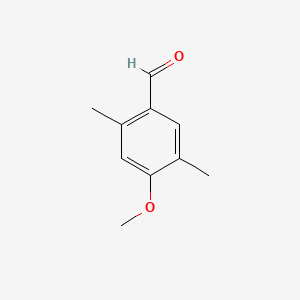

4-Methoxy-2,5-dimethylbenzaldehyde

Descripción

Historical Context and Evolution of Research on Methoxy-substituted Benzaldehydes

The study of methoxy-substituted benzaldehydes is deeply rooted in the history of organic chemistry, with early investigations focusing on their natural occurrence and isolation from various plant sources. These compounds, prized for their aromatic properties, were initially of interest to the fragrance and flavor industries. Over time, as synthetic methodologies became more sophisticated, the focus shifted towards the laboratory synthesis of these and other related aromatic aldehydes.

The 20th century witnessed a surge in research aimed at understanding the reactivity of the aldehyde and methoxy (B1213986) functional groups, which in turn opened up new avenues for their application in the synthesis of more complex molecules. The development of various formylation techniques, such as the Reimer-Tiemann and Vilsmeier-Haack reactions, enabled chemists to introduce the aldehyde group onto the aromatic ring with greater control and efficiency. scribd.comchemicalbook.com This paved the way for the synthesis of a diverse library of methoxy-substituted benzaldehydes, each with its own unique set of properties and potential applications.

Significance as a Versatile Synthetic Intermediate in Modern Organic Chemistry

4-Methoxy-2,5-dimethylbenzaldehyde's importance in modern organic chemistry stems from its role as a versatile synthetic intermediate. The presence of multiple functional groups on the aromatic ring allows for a wide range of chemical transformations, making it a valuable starting material for the construction of complex molecular architectures. The aldehyde group can undergo oxidation to form a carboxylic acid, reduction to an alcohol, or participate in various condensation and coupling reactions.

The methoxy and methyl groups, on the other hand, influence the reactivity of the aromatic ring and can be modified or used to direct further substitutions. This versatility has been exploited in the synthesis of a number of important compounds, including pharmaceuticals, agrochemicals, and materials with novel optical and electronic properties. bloomtechz.com For instance, it has been used as a precursor in the synthesis of cortistatin alkaloids, a class of marine natural products with potent anti-angiogenic activity.

Current and Emerging Research Frontiers for Functionalized Aromatic Aldehydes

The field of functionalized aromatic aldehydes is a dynamic area of research, with new applications and synthetic methodologies constantly being developed. Current research is focused on the development of more sustainable and efficient synthetic routes to these compounds, as well as on expanding their use in areas such as catalysis, materials science, and chemical biology.

One emerging area of interest is the use of functionalized aromatic aldehydes in the development of "smart" materials that can respond to external stimuli such as light or changes in pH. The unique electronic properties of these compounds make them ideal candidates for this purpose. Another exciting frontier is their application in the design of new catalysts for a variety of organic transformations. The ability to fine-tune the electronic and steric properties of the aromatic ring by varying the substituents makes it possible to create highly selective and efficient catalysts.

Structure

2D Structure

Propiedades

IUPAC Name |

4-methoxy-2,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-5-10(12-3)8(2)4-9(7)6-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHULTSMPDXSLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10217788 | |

| Record name | 2,5-Dimethyl-p-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6745-75-1 | |

| Record name | 4-Methoxy-2,5-dimethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6745-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-p-anisaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006745751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethyl-p-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethyl-p-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYL-P-ANISALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C66CY2ZU4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Route Design for 4 Methoxy 2,5 Dimethylbenzaldehyde and Its Analogs

Established Reaction Pathways for Aromatic Aldehyde Synthesis

The introduction of an aldehyde group onto an aromatic ring, particularly one with multiple substituents like 4-methoxy-2,5-dimethylbenzaldehyde, can be achieved through several well-established methods. These pathways often involve either direct formylation of a substituted benzene (B151609) ring or the oxidation of a pre-existing functional group.

Formylation Reactions in Substituted Benzene Systems

Formylation reactions are a direct approach to installing an aldehyde group onto an aromatic nucleus. The Vilsmeier-Haack and Reimer-Tiemann reactions are cornerstone methods in this category, each with distinct mechanisms and substrate requirements.

The Vilsmeier-Haack reaction utilizes a substituted amide, such as dimethylformamide (DMF), and phosphorus oxychloride to generate an electrophilic iminium salt known as the Vilsmeier reagent. chemistrysteps.comwikipedia.org This reagent then attacks an electron-rich aromatic ring, followed by hydrolysis, to yield the corresponding aryl aldehyde. chemistrysteps.comwikipedia.org For this reaction to be effective, the aromatic substrate must typically possess electron-donating groups, which activate the ring towards electrophilic substitution. chemistrysteps.com The reaction is versatile and has been applied to a wide range of aromatic and heterocyclic compounds. chemistrysteps.comnih.govorganic-chemistry.org

The Reimer-Tiemann reaction , on the other hand, is specifically used for the ortho-formylation of phenols. wikipedia.org It involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution. wikipedia.orgchemicalbook.comchemicalbook.com The strong base deprotonates chloroform to generate dichlorocarbene, a highly reactive electrophile. wikipedia.org The phenoxide ion, being highly nucleophilic, attacks the dichlorocarbene, leading to the formation of a dichloromethyl-substituted phenol intermediate, which is then hydrolyzed to the aldehyde. wikipedia.org The reaction conditions are often biphasic, requiring phase-transfer catalysts or emulsifying agents to facilitate the reaction between the aqueous and organic phases. wikipedia.org A multi-step synthesis of 2,5-dimethoxybenzaldehyde (B135726), for example, involves the Reimer-Tiemann formylation of 4-methoxyphenol. chemicalbook.comchemicalbook.com

| Formylation Reaction | Reagents | Key Intermediate | Substrate Requirement |

| Vilsmeier-Haack | Substituted amide (e.g., DMF), POCl₃ | Vilsmeier reagent (iminium salt) | Electron-rich arenes chemistrysteps.com |

| Reimer-Tiemann | Phenol, Chloroform, Strong base | Dichlorocarbene | Phenols wikipedia.org |

Oxidative Approaches to Introduce Aldehyde Functionality

An alternative to direct formylation is the oxidation of a methyl group or an alcohol on the aromatic ring to an aldehyde. This approach is a common and fundamental transformation in organic synthesis. tandfonline.comtezu.ernet.in

The oxidation of aromatic methyl groups to aldehydes can be challenging due to the potential for over-oxidation to the corresponding carboxylic acid. thieme-connect.deacs.org However, various methods have been developed to achieve selective oxidation. These include the use of stoichiometric oxidants like ceric ammonium (B1175870) nitrate (B79036) or enzymatic methods. thieme-connect.denih.gov For instance, cerium(IV) salts are effective for the selective side-chain oxidation of alkyl-substituted arenes to aldehydes. thieme-connect.de Electrochemical methods also offer a green alternative, avoiding the use of stoichiometric chemical oxidants. thieme-connect.denih.gov

The oxidation of benzyl (B1604629) alcohols to benzaldehydes is a widely used transformation in the chemical and pharmaceutical industries. tezu.ernet.in A variety of oxidizing agents can be employed, including chromium-based reagents and milder, more selective options like sodium hypochlorite (B82951) (NaOCl) in the presence of a phase-transfer catalyst. quizlet.com Catalytic oxidation methods, using metal catalysts and an oxidant like hydrogen peroxide or air, are also prominent. asianpubs.orgresearchgate.net For example, a flavin-zinc(II)-cyclen complex can catalytically photooxidize 4-methoxybenzyl alcohol to the corresponding benzaldehyde (B42025). nih.gov Similarly, bimetallic Au/Pd catalysts have been studied for the oxidation of methoxy-substituted benzyl alcohols. unimi.it

| Oxidative Approach | Starting Material | Common Reagents/Methods | Key Challenge |

| Methyl Group Oxidation | Methylarene | Ceric ammonium nitrate, Electrochemical methods, Enzymatic oxidation thieme-connect.deacs.orgnih.gov | Avoiding over-oxidation to carboxylic acid thieme-connect.deacs.org |

| Benzyl Alcohol Oxidation | Benzyl alcohol | Cr(VI) reagents, NaOCl/phase-transfer catalyst, Catalytic (e.g., Au/Pd, flavin complex) quizlet.comasianpubs.orgnih.govunimi.it | Ensuring selective oxidation without side reactions |

Multi-step Synthetic Sequences for Highly Substituted Aromatic Rings

The synthesis of complex, highly substituted aromatic rings often necessitates multi-step reaction sequences. odinity.com These sequences allow for the controlled introduction of various functional groups in a specific order to achieve the desired substitution pattern. For instance, the synthesis of 2,5-dimethoxybenzaldehyde can be achieved through a multi-step process starting from anethole, which is first oxidized to anisaldehyde. chemicalbook.comchemicalbook.com This is followed by a Baeyer-Villiger oxidation and hydrolysis to yield 4-methoxyphenol. chemicalbook.comchemicalbook.com Subsequent Reimer-Tiemann formylation and methylation then produce the final product. chemicalbook.comchemicalbook.com Another example involves the synthesis of 4-bromo-2,5-dimethoxybenzaldehyde (B105343) starting from the methylation of hydroquinone, followed by bromination and then formylation. sciencemadness.org Such multi-step strategies provide the flexibility to build up molecular complexity and achieve specific isomers that may not be accessible through direct, single-step methods.

Advanced Synthetic Transformations and Methodological Innovations

The field of organic synthesis is continually evolving, with new methodologies offering greater efficiency, selectivity, and sustainability. These advanced transformations are crucial for the synthesis of complex molecules like this compound and its derivatives.

Catalytic Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Catalysis, particularly transition metal catalysis, plays a pivotal role in modern organic synthesis by enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom bonds. numberanalytics.com These methods are essential for constructing the carbon skeleton and introducing functional groups in aromatic compounds.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi couplings, are powerful tools for C-C bond formation. numberanalytics.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, facilitated by a metal catalyst, often palladium or nickel. numberanalytics.com More recently, C-H activation has emerged as a powerful strategy, allowing for the direct functionalization of C-H bonds and offering a more atom-economical approach to synthesis. nih.govacs.org This strategy avoids the need for pre-functionalized starting materials, streamlining synthetic routes. nih.gov For example, directing group-assisted C-H activation has been widely used to control regioselectivity in the functionalization of aromatic compounds. researchgate.net

Enzymes, as biocatalysts, are also increasingly used for C-C bond formation. Benzaldehyde lyase, for instance, catalyzes the formation of C-C bonds to produce α-hydroxy ketones with high enantioselectivity. researchgate.net

Regioselective and Stereoselective Synthesis of this compound Derivatives

Controlling regioselectivity—the specific position of a chemical reaction—is a critical challenge in the synthesis of highly substituted aromatic compounds. The directing effects of existing substituents on the aromatic ring play a crucial role in determining the outcome of electrophilic aromatic substitution reactions. For instance, in the Reimer-Tiemann reaction, the hydroxyl group of the phenol directs the incoming formyl group primarily to the ortho position. wikipedia.org

Recent advancements have focused on developing methods that offer high regioselectivity. A two-step, one-pot procedure for the synthesis of functionalized benzaldehydes has been developed, which involves the reduction of a Weinreb amide to a stable aluminum hemiaminal intermediate. acs.orgrug.nlnih.govresearchgate.net This intermediate acts as a masked aldehyde, allowing for subsequent cross-coupling reactions with organometallic reagents to introduce various substituents with high regioselectivity. acs.orgrug.nlnih.govresearchgate.net

Stereoselectivity, the control of the three-dimensional arrangement of atoms, is particularly important when synthesizing chiral derivatives. While the synthesis of this compound itself does not typically involve the creation of a stereocenter, the synthesis of its more complex analogs may require stereoselective methods. For example, benzaldehyde lyase can be used for the enantioselective synthesis of α-hydroxy ketones from aldehydes. researchgate.net

Development of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogs is a critical aspect of modern synthetic chemistry, aiming to reduce environmental impact and enhance safety. While specific green synthesis protocols for this compound are not extensively documented in dedicated publications, the principles of green chemistry can be applied to evaluate and improve existing synthetic routes.

A known method for synthesizing a related compound, 2,5-dimethoxybenzaldehyde, involves the cobalt-catalyzed reaction of 1,4-dimethoxybenzene (B90301) with formaldehyde. patsnap.com This approach is presented as a green synthesis method, highlighting the efficiency of the catalyst and the direct nature of the formylation. patsnap.com Another relevant green methodology is the synthesis of p-methoxybenzaldehyde using dimethyl carbonate (DMC) as a methylating agent in a liquid-liquid two-phase system with water as the solvent. google.com This method boasts a high yield (over 96%) and high purity (over 99%), with a DMC utilization rate of over 95%. google.com The use of DMC is a significant improvement over traditional methylating agents like dimethyl sulfate, which are highly toxic.

The twelve principles of green chemistry provide a framework for assessing and designing more environmentally benign syntheses. nih.govsciencemadness.org These principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, using catalysis, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention.

Applying these principles to the synthesis of this compound would involve a critical examination of starting materials, reagents, solvents, and reaction conditions. For instance, traditional formylation methods can generate significant waste and use hazardous reagents. Greener alternatives could involve catalytic processes, the use of safer solvents, or even solvent-free conditions, such as those achieved through ball milling or microwave irradiation. nih.govchemicalbook.com

Below is a table summarizing the application of green chemistry principles to the synthesis of aromatic aldehydes, with potential applications for this compound:

| Green Chemistry Principle | Application in Aromatic Aldehyde Synthesis |

| 1. Prevention | Designing synthetic routes that minimize the formation of byproducts and waste streams. |

| 2. Atom Economy | Utilizing reactions like addition and rearrangement that incorporate the maximum number of atoms from the reactants into the final product. |

| 3. Less Hazardous Chemical Syntheses | Employing less toxic reagents and generating substances with reduced toxicity to humans and the environment. |

| 4. Designing Safer Chemicals | While the target molecule is fixed, this principle encourages the design of synthetic routes that avoid the production of hazardous intermediates. |

| 5. Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids, or employing solvent-free reaction conditions. chemicalbook.comnih.gov |

| 6. Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible, or using energy-efficient methods like microwave heating. chemicalbook.com |

| 7. Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources rather than depletable fossil fuels. |

| 8. Reduce Derivatives | Avoiding the use of protecting groups or other temporary modifications to simplify reaction steps and reduce waste. |

| 9. Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. patsnap.com |

| 10. Design for Degradation | While not always applicable to the synthesis itself, this principle considers the environmental fate of the product. |

| 11. Real-time analysis for Pollution Prevention | Implementing in-process monitoring to control and minimize the formation of byproducts. |

| 12. Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the potential for accidents like explosions or fires. |

Synthesis of Isotopically Labeled this compound for Mechanistic and Imaging Studies

Isotopically labeled compounds are invaluable tools in scientific research, providing insights into reaction mechanisms, metabolic pathways, and the distribution of molecules in biological systems. numberanalytics.comacs.orgresearchgate.net The synthesis of isotopically labeled this compound, for instance with deuterium (B1214612) (²H or D) or carbon-13 (¹³C), would enable detailed mechanistic and imaging studies.

Deuterium Labeling:

Deuterium labeling is frequently used to study reaction mechanisms through the kinetic isotope effect (KIE), where the replacement of a hydrogen atom with a deuterium atom can alter the reaction rate. researchgate.net For this compound, the aldehyde proton is a key position for labeling.

Several methods can be employed for formyl-selective deuteration of aldehydes:

Direct Hydrogen Isotope Exchange (HIE): This is an atom-economical method that involves the direct exchange of the formyl hydrogen with a deuterium source, such as D₂O. nih.gov This can be achieved using synergistic catalysis, for example, a combination of photoredox and organic catalysis. nih.gov

Reduction of a Carboxylic Acid Derivative: A corresponding carboxylic acid can be reduced to the deuterated aldehyde using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄).

From Aryl Halides: Transition-metal catalyzed reductive carbonylation of an appropriate aryl halide using a deuterium source can yield the formyl-deuterated aldehyde.

Carbon-13 Labeling:

Carbon-13 labeling is particularly useful for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry studies to trace the path of carbon atoms in a reaction or metabolic pathway. nih.govnih.gov The aldehyde carbon or carbons within the aromatic ring are common targets for ¹³C labeling.

Methods for introducing ¹³C into the aldehyde group include:

Using Labeled Starting Materials: The synthesis can be performed using a ¹³C-labeled precursor, such as ¹³C-formaldehyde or a ¹³C-labeled methylating agent.

Carbonylation Reactions: A ¹³C-labeled carbon monoxide (¹³CO) can be introduced into the molecule through a carbonylation reaction.

Building Block Approach: Commercially available ¹³C-labeled benzaldehydes can serve as starting points for further synthetic modifications. sigmaaldrich.comsigmaaldrich.com

The following table summarizes potential isotopic labeling strategies for this compound and their applications:

| Isotope | Position of Label | Synthetic Strategy | Potential Application |

| Deuterium (²H) | Aldehyde proton | Direct H/D exchange with D₂O catalyzed by photoredox and organic catalysts. nih.gov | Elucidating reaction mechanisms involving the aldehyde group through kinetic isotope effect studies. |

| Deuterium (²H) | Methyl groups | Use of deuterated methylating agents during synthesis. | Studying metabolic pathways and the fate of the methyl groups in biological systems. |

| Carbon-13 (¹³C) | Aldehyde carbon | Use of ¹³C-formaldehyde in the formylation step or carbonylation with ¹³CO. | Tracing the aldehyde carbon in chemical reactions or metabolic transformations using NMR and mass spectrometry. nih.gov |

| Carbon-13 (¹³C) | Aromatic ring | Synthesis starting from a ¹³C-labeled benzene derivative. | Investigating rearrangements or metabolic breakdown of the aromatic ring. |

The synthesis of isotopically labeled this compound would provide powerful tools for a deeper understanding of its chemical and biological behavior, contributing significantly to mechanistic and imaging studies. acs.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 2,5 Dimethylbenzaldehyde

Influence of Methoxy (B1213986) and Methyl Substituents on Aromatic Ring Reactivity

The methoxy (-OCH3) and methyl (-CH3) groups are both electron-donating groups, which activate the aromatic ring towards electrophilic attack. The methoxy group exerts a strong activating effect through resonance (+R effect) and a weak deactivating effect through induction (-I effect), with the resonance effect being dominant. The methyl groups activate the ring through a positive inductive effect (+I effect) and hyperconjugation. The combined effect of these substituents makes the aromatic ring of 4-Methoxy-2,5-dimethylbenzaldehyde significantly more nucleophilic than benzene (B151609) itself.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The directing effects of the methoxy and methyl substituents govern the regioselectivity of electrophilic aromatic substitution reactions. The methoxy group is a powerful ortho, para-director, while the methyl groups are also ortho, para-directing. In this compound, the positions ortho and para to the strongly activating methoxy group are key sites for substitution.

Detailed experimental studies on the specific regioselectivity of electrophilic aromatic substitution on this compound are not extensively documented in readily available literature. However, based on the established principles of electrophilic aromatic substitution, predictions can be made. For instance, in reactions like nitration or halogenation, the incoming electrophile would be expected to substitute at the positions most activated by the combined electron-donating effects of the methoxy and methyl groups, while also considering steric hindrance. One potential site for substitution is the position ortho to the methoxy group and meta to the two methyl groups.

The Vilsmeier-Haack reaction, which is a formylation reaction, typically occurs on electron-rich aromatic rings. chemistrysteps.comwikipedia.orgorganic-chemistry.orgresearchgate.netwikipedia.org While specific studies on this compound are scarce, the electron-rich nature of the ring suggests it would be a suitable substrate for such a reaction. chemistrysteps.comwikipedia.orgorganic-chemistry.orgresearchgate.netwikipedia.org

Friedel-Crafts acylation and alkylation are also important electrophilic aromatic substitution reactions. nih.govwikipedia.orgyoutube.comyoutube.comyoutube.com The electron-donating substituents on this compound would facilitate these reactions, though the potential for polyalkylation in Friedel-Crafts alkylation is a consideration. youtube.com

Nucleophilic Character of the Aromatic Ring and Aldehyde Carbon

The electron-donating methoxy and methyl groups increase the electron density of the aromatic ring, enhancing its nucleophilic character. This makes the ring more susceptible to attack by strong electrophiles.

Conversely, the aldehyde group possesses an electrophilic carbonyl carbon due to the polarization of the carbon-oxygen double bond. quora.comiucr.org The partial positive charge on the carbonyl carbon makes it a target for nucleophilic attack. quora.comiucr.org The reactivity of the aldehyde carbon in this compound towards nucleophiles is influenced by both electronic and steric factors. The electron-donating substituents on the ring can slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025). quora.comdoubtnut.comquora.comstackexchange.com However, aldehydes are generally more reactive towards nucleophilic addition than ketones due to less steric hindrance. iucr.org

Reaction Mechanisms of Aldehyde Group Transformations

The aldehyde group is the primary site for a variety of chemical transformations, including condensation reactions, oxidation, and reduction.

Condensation Reactions, Including Schiff Base and Hydrazone Formation

Aldehydes readily undergo condensation reactions with primary amines and their derivatives to form imines, commonly known as Schiff bases. The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration. This reaction is often catalyzed by acid or base.

Similarly, hydrazones are formed through the condensation of an aldehyde with a hydrazine (B178648) derivative. nih.govnih.govrsc.orgvjs.ac.vn The general mechanism is analogous to Schiff base formation. While specific examples with this compound are not widely reported, it is expected to react with various amines and hydrazines to form the corresponding Schiff bases and hydrazones. chemistrysteps.comnih.govnih.govrsc.orgvjs.ac.vnwikipedia.org

Other condensation reactions, such as the Perkin reaction, involve the reaction of an aromatic aldehyde with an acid anhydride (B1165640) to form an α,β-unsaturated carboxylic acid. wikipedia.orgbyjus.com The aldol (B89426) condensation can also occur with aldehydes that have α-hydrogens, or in a crossed-aldol fashion with other carbonyl compounds. azom.comorientjchem.orgmagritek.comresearchgate.net The Wittig reaction provides a method to convert aldehydes into alkenes using a phosphonium (B103445) ylide. lumenlearning.comorganic-chemistry.orglibretexts.orgmasterorganicchemistry.comyoutube.com

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde group of this compound can be readily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) and chromic acid.

Conversely, the aldehyde can be reduced to the corresponding primary alcohol, 4-methoxy-2,5-dimethylbenzyl alcohol. Typical reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). These reductions proceed via nucleophilic addition of a hydride ion to the carbonyl carbon.

Exploration of Specific Reactivity Patterns of Methoxy-Dimethylbenzaldehydes

The specific placement of the methoxy and dimethyl groups on the benzaldehyde ring can lead to different reactivity patterns among isomers. For instance, the steric hindrance around the aldehyde group and the electronic effects at different positions on the ring will vary between isomers, influencing their participation in reactions like condensation and oxidation.

A study on the aldol condensation of 2,5-dimethoxybenzaldehyde (B135726) with acetone (B3395972) showed the formation of 1,5-bis(2,5-dimethoxyphenyl)penta-1,4-dien-3-one with yields ranging from 56% to 82% depending on the reaction conditions. orientjchem.orgresearchgate.net This suggests that methoxy-dimethylbenzaldehydes can effectively participate in condensation reactions to form extended conjugated systems.

| Reactant 1 | Reactant 2 | Reaction Type | Product | Yield (%) | Reference |

| 2,5-dimethoxybenzaldehyde | Acetone | Aldol Condensation | 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-diene-3-one | 56-82 | orientjchem.orgresearchgate.net |

Further research is needed to fully elucidate and compare the specific reactivity patterns of this compound with its various isomers in a range of chemical transformations.

Directed Ortho-Metalation and Related Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. wikipedia.org The reaction employs a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to facilitate deprotonation at a specific ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then react with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity. organic-chemistry.org

The methoxy group (-OCH₃) is a well-established, albeit moderate, directing group in DoM. organic-chemistry.org It functions as a Lewis base, coordinating the lithium cation and directing deprotonation to an adjacent carbon atom on the aromatic ring. wikipedia.org In the case of this compound, the methoxy group at C4 has one available ortho position at C3. The other ortho position, C5, is already substituted with a methyl group. Therefore, the methoxy group would be expected to direct metalation to the C3 position.

While specific studies on the directed ortho-metalation of this compound are not extensively documented in the reviewed literature, the principles of DoM on substituted anisoles provide a strong basis for predicting its reactivity. In polysubstituted aromatic systems, the regioselectivity of DoM is determined by the relative directing power of the present functional groups. harvard.edunih.gov The O-carbamate group, for instance, is a significantly stronger DMG than the methoxy group. nih.gov However, in the absence of more powerful directing groups, the methoxy group can effectively control the site of lithiation.

The aldehyde group itself is generally not a good directing group and can be incompatible with the strongly basic conditions of DoM, as organolithium reagents can add to the carbonyl. To circumvent this, the aldehyde is often protected or the reaction is carried out under carefully controlled conditions. harvard.edu A common strategy involves the in situ protection of the aldehyde through addition of a lithium amide, which transiently forms a directing group. harvard.edu

The general mechanism for the DoM of an anisole (B1667542) derivative is outlined below:

Coordination: The organolithium reagent coordinates to the oxygen atom of the methoxy group.

Deprotonation: The alkyl group of the organolithium reagent abstracts a proton from the ortho position (C3 in this case), forming a stabilized aryllithium intermediate.

Electrophilic Quench: The aryllithium intermediate reacts with an added electrophile (E⁺), leading to the formation of the functionalized product.

| Electrophile | Functional Group Introduced |

| D₂O | Deuterium (B1214612) |

| I₂ | Iodine |

| CO₂ | Carboxylic Acid |

| DMF | Aldehyde |

| Alkyl halides | Alkyl group |

| Ketones/Aldehydes | Hydroxyalkyl group |

| Me₃SiCl | Trimethylsilyl group |

This table presents a selection of common electrophiles and the corresponding functional groups introduced in DoM reactions.

Given the substitution pattern of this compound, DoM would offer a direct route to 3-substituted derivatives, which might otherwise be challenging to synthesize.

Nucleophilic Substitution Reactions of Halogenated Analogs

Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for the functionalization of aromatic rings, particularly those bearing halogen substituents. libretexts.orglibretexts.org The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile adds to the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group can significantly accelerate the reaction by stabilizing the Meisenheimer intermediate. libretexts.orgmasterorganicchemistry.com

A study on the nucleophilic substitution of 4-bromo-2,5-dimethoxybenzaldehyde (B105343) provides valuable insight into the potential reactivity of halogenated analogs of this compound. mdma.ch In this study, 4-bromo-2,5-dimethoxybenzaldehyde was shown to undergo nucleophilic substitution with various thiols in the presence of potassium carbonate in DMF at room temperature. mdma.ch The reaction resulted in the displacement of the bromide to afford the corresponding 4-alkylthio-2,5-dimethoxybenzaldehydes in excellent yields. mdma.ch

This suggests that a hypothetical 3-halo-4-methoxy-2,5-dimethylbenzaldehyde could undergo nucleophilic substitution reactions. The position of the halogen at C3 is ortho to the electron-withdrawing aldehyde group and ortho to the electron-donating methoxy group. The net effect of these substituents would influence the reaction rate.

| Nucleophile (R-SH) | Product | Yield (%) |

| Ethanethiol | 4-Ethylthio-2,5-dimethoxybenzaldehyde | Excellent |

| Propanethiol | 4-Propylthio-2,5-dimethoxybenzaldehyde | Excellent |

| 2-Hydroxyethanethiol | 4-(2-Hydroxyethyl)thio-2,5-dimethoxybenzaldehyde | Excellent |

This table summarizes the results from the nucleophilic substitution of a closely related analog, demonstrating the feasibility of such reactions.

The reactivity of the halogen in a nucleophilic aromatic substitution reaction is also dependent on the nature of the halogen itself. In many cases, fluorine is the best leaving group, followed by chlorine, bromine, and iodine, because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.com

Studies on Conformational Dynamics and Isomerization

The conformational flexibility of substituted benzaldehydes is a key determinant of their physical properties and chemical reactivity. The primary conformational aspect in these molecules is the rotation around the single bond connecting the aldehyde group to the aromatic ring. benthamdirect.comnih.gov This rotation gives rise to different conformers, and the energy barrier between them can often be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods such as Density Functional Theory (DFT). nih.govresearchgate.net

For ortho-substituted benzaldehydes, two planar conformers are generally considered: a 'cis' conformation where the aldehyde's carbonyl group is oriented towards the ortho-substituent, and a 'trans' conformation where it is oriented away. The relative stability of these conformers is influenced by steric and electronic interactions between the aldehyde group and the substituents on the ring.

In this compound, the aldehyde group is flanked by a methyl group at the C2 position. The rotation around the C(aryl)-CHO bond would be a key dynamic process. Computational studies on para-substituted benzaldehydes have shown that electron-donating substituents tend to influence the rotational barrier of the formyl group. srce.hrresearchgate.net

The methoxy group at C4 will also exhibit conformational preferences due to rotation around the C(aryl)-O bond. For many methoxy-substituted aromatic compounds, the methoxy group prefers to lie in the plane of the aromatic ring to maximize conjugation.

| Compound | Method | Rotational Barrier (kcal/mol) | Reference |

| Benzaldehyde | DFT | ~5-8 | nih.gov |

| para-Substituted Benzaldehydes | DFT | Varies with substituent | srce.hrresearchgate.net |

| N-Benzhydrylformamides | DFT | 20-23 (formyl rotation) | nih.gov |

This table presents calculated rotational barriers for related compounds, illustrating the range of energy barriers associated with formyl group rotation.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methoxy 2,5 Dimethylbenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomer Differentiation

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations, chemists can piece together the connectivity and spatial arrangement of atoms.

The ¹H NMR spectrum of a substituted benzaldehyde (B42025) provides key information. The aldehyde proton (CHO) is highly deshielded and typically appears as a singlet in the downfield region, generally around 9.5-10.5 ppm. pressbooks.publibretexts.org For aromatic aldehydes, this chemical shift can be influenced by the electronic effects of the substituents on the ring. openstax.org The aromatic protons will exhibit shifts and coupling patterns dependent on their position relative to the electron-donating methoxy (B1213986) and methyl groups and the electron-withdrawing aldehyde group.

In the case of 4-Methoxy-2,5-dimethylbenzaldehyde, the protons on the aromatic ring would have distinct chemical shifts. The methoxy group protons will appear as a sharp singlet, typically around 3.8 ppm, while the two methyl group protons will also present as singlets at slightly different chemical shifts in the 2.2-2.6 ppm range. rsc.org

The ¹³C NMR spectrum offers complementary information. The carbonyl carbon of the aldehyde group is particularly diagnostic, appearing significantly downfield in the range of 190-215 δ. pressbooks.pub Aromatic and α,β-unsaturated carbonyl carbons, as in this case, tend to absorb in the 190 to 200 δ region. libretexts.orgopenstax.org The carbons of the aromatic ring will have their chemical shifts influenced by the attached substituents, with the methoxy-bearing carbon appearing at a higher field compared to the others due to its electron-donating nature. The methyl and methoxy carbons will have characteristic signals in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde H | ~9.9 | - |

| Aldehyde C | - | ~192 |

| Aromatic H | ~7.0 - 7.5 | - |

| Aromatic C | - | ~115 - 160 |

| Methoxy H | ~3.8 | - |

| Methoxy C | - | ~55 |

| Methyl H (C2) | ~2.5 | - |

| Methyl C (C2) | - | ~21 |

| Methyl H (C5) | ~2.2 | - |

| Methyl C (C5) | - | ~20 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

While 1D NMR provides essential data, 2D NMR techniques are invaluable for unambiguously assigning signals and understanding complex structures.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu For a derivative of this compound, COSY would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. sdsu.eduyoutube.com This is extremely useful for assigning which proton signal corresponds to which carbon signal. For instance, the singlet from the methoxy protons would show a cross-peak with the methoxy carbon signal in the HSQC spectrum. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, even if they are not directly bonded. youtube.com This is crucial for determining the spatial arrangement of substituents. For example, a NOESY spectrum could show a correlation between the methoxy protons and the adjacent aromatic proton, confirming their proximity. researchgate.netresearchgate.net

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O stretch of the aldehyde is expected in the range of 1685-1710 cm⁻¹ for aromatic aldehydes due to conjugation. libretexts.orgopenstax.orgspectroscopyonline.com The aldehydic C-H stretch typically appears as one or two weaker bands in the region of 2700-2850 cm⁻¹. openstax.orgspectroscopyonline.com Other significant absorptions would include C-H stretching from the aromatic ring and methyl groups (around 2900-3100 cm⁻¹), C-O stretching of the methoxy group (around 1250 cm⁻¹), and various C-C stretching and bending vibrations within the aromatic ring. researchgate.net

Raman spectroscopy provides complementary information to FT-IR. ias.ac.in While the C=O stretch is also observable in the Raman spectrum, aromatic ring vibrations are often particularly strong and well-resolved. The symmetric stretching of the benzene (B151609) ring typically gives a strong band around 1600 cm⁻¹. Vibrations associated with the methyl and methoxy groups would also be present. ias.ac.in For substituted benzaldehydes, the analysis of both FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1685 - 1710 | FT-IR, Raman |

| Aldehyde | C-H Stretch | 2700 - 2850 | FT-IR |

| Aromatic | C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aromatic | C=C Stretch | 1400 - 1600 | FT-IR, Raman |

| Methoxy | C-O Stretch | ~1250 | FT-IR |

| Methyl | C-H Stretch | 2850 - 2960 | FT-IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. slideshare.net

For this compound, the presence of the conjugated system, which includes the benzene ring, the aldehyde group, and the methoxy group, gives rise to characteristic electronic transitions. The most significant transitions are typically the π → π* and n → π* transitions. libretexts.org

The π → π* transition, which is generally strong (high molar absorptivity, ε), involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transition, which is usually weaker, involves the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital.

The presence of the electron-donating methoxy and methyl groups on the benzene ring typically causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde. This is due to the extension of the conjugated system and the raising of the energy of the highest occupied molecular orbital (HOMO). ibm.com

Table 3: Expected UV-Vis Absorption for this compound

| Transition | Approximate λmax (nm) | Relative Intensity (ε) |

|---|---|---|

| π → π* | ~250 - 280 | High |

| n → π* | ~300 - 340 | Low |

Note: The exact λmax and ε values are dependent on the solvent used.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

A thorough search of crystallographic databases reveals that the single crystal X-ray structure of this compound has not been reported to date. However, the structural analysis of its derivatives offers valuable insights into the behavior of the substituted benzaldehyde moiety in a crystalline lattice.

A notable example is the single-crystal X-ray diffraction study of a nickel(II) complex of (Z)-N′-(4-methoxybenzylidene)benzohydrazide, a derivative incorporating a methoxy-substituted benzylidene group. mdpi.comresearchgate.net The crystallographic data for this complex provides a model for understanding the structural characteristics that can be expected in related compounds. The complex was synthesized and its structure was determined, revealing a distorted square planar geometry around the Ni(II) center. mdpi.com

The crystallographic parameters for the [(Z)-N′-(4-methoxybenzylidene)benzohydrazide]–Nickel(II) complex are detailed in the table below. mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | Value not available |

| Temperature (K) | 173 |

| Radiation | MoKα (λ = 0.71073 Å) |

The analysis of this derivative showcases how the substituted phenyl ring and its functional groups pack in the solid state, providing a basis for predicting the potential crystal packing of this compound itself.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure.

The fragmentation of benzaldehydes typically involves the loss of the formyl radical (•CHO) or a hydrogen atom from the aldehyde group, followed by further fragmentation of the aromatic ring. For 4-methoxy-2,6-dimethylbenzaldehyde, the major fragments observed in its GC-MS analysis are summarized in the table below. nih.gov

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 164 | Molecular ion [M]⁺ |

| 163 | [M-H]⁺ |

| 135 | [M-CHO]⁺ |

| 105 | [M-CHO-CH₃-H]⁺ or [C₇H₅O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

The fragmentation pattern of this compound is expected to be similar, with a prominent molecular ion peak at m/z 164. The initial loss of a hydrogen atom to form a stable acylium ion at m/z 163 is also anticipated. A significant fragment at m/z 135, corresponding to the loss of the formyl group (CHO), would be a key indicator of the benzaldehyde structure. Subsequent fragmentations would likely involve the loss of methyl groups and the methoxy group, leading to a series of smaller, characteristic ions.

Computational Chemistry and Theoretical Modeling of 4 Methoxy 2,5 Dimethylbenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic characteristics of molecules. By employing methods like B3LYP with a 6-311++G(d,p) basis set, researchers can accurately model the behavior of 4-Methoxy-2,5-dimethylbenzaldehyde. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. malayajournal.org The energy difference between these orbitals, known as the HOMO-LUMO gap, provides valuable information about the molecule's potential for intramolecular charge transfer.

For instance, a smaller HOMO-LUMO gap is generally associated with higher chemical reactivity, greater polarizability, and enhanced biological activity. nih.gov In the case of similar aldehyde-containing compounds, DFT calculations have shown that the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. This distribution facilitates intramolecular charge transfer from the donor to the acceptor moieties upon electronic excitation.

The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting capacity. malayajournal.org These values are instrumental in calculating various global reactivity descriptors, such as electronegativity, chemical hardness, and softness, which further characterize the molecule's reactivity. malayajournal.org

Table 1: Frontier Molecular Orbital Properties

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -0.26751 eV |

| LUMO Energy | -0.18094 eV |

| HOMO-LUMO Energy Gap (ΔE) | -0.08657 eV |

Note: The values presented are for a structurally related compound, Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, and serve as an illustrative example of the data obtained through HOMO-LUMO analysis. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and identify sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map displays different potential regions in distinct colors. Typically, red indicates regions of negative potential, which are rich in electrons and prone to electrophilic attack, while blue represents areas of positive potential, which are electron-deficient and susceptible to nucleophilic attack. nih.govresearchgate.net Green areas signify regions of neutral potential. nih.gov

In aromatic aldehydes, the negative potential is often localized around the oxygen atom of the carbonyl group, highlighting its nucleophilic character. nih.gov Conversely, the hydrogen atoms and the aldehydic proton usually exhibit a positive potential, indicating their electrophilic nature. nih.gov This visual representation of charge distribution is instrumental in predicting the molecule's interaction with other chemical species and understanding its biological activity. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, offering insights into bonding interactions, charge delocalization, and molecular stability. wikipedia.org This method examines the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy associated with these interactions, particularly the delocalization of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital, is a measure of hyperconjugative interactions. uni-muenchen.deyoutube.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, such as vibrational frequencies (FTIR and FT-Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netmdpi.com These theoretical predictions can be compared with experimental data to validate the computational model and gain a more comprehensive understanding of the molecule's spectroscopic properties.

For instance, the calculated vibrational frequencies, after appropriate scaling, often show excellent agreement with the experimental FTIR and FT-Raman spectra, aiding in the assignment of vibrational modes. mdpi.com Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, helping to elucidate the electronic transitions responsible for the observed absorption bands. nih.gov

Theoretical Studies of Conformational Preferences, Intramolecular Interactions, and Torsional Barriers

The conformational landscape of a molecule, including its preferred shapes and the energy barriers to rotation around single bonds, plays a crucial role in its chemical and biological activity. Theoretical calculations can be employed to explore the potential energy surface of this compound, identifying the most stable conformers and the transition states connecting them.

These studies can also shed light on the nature and strength of intramolecular interactions, such as hydrogen bonds and steric effects, that influence the molecule's conformational preferences. For example, calculations can determine the torsional barrier for the rotation of the methoxy (B1213986) and aldehyde groups, providing insights into their flexibility.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer characteristics often exhibit interesting nonlinear optical (NLO) properties. Computational chemistry provides a powerful avenue for the prediction and analysis of these properties, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

These parameters are crucial for the development of new materials for optoelectronic applications. DFT calculations can provide reliable estimates of these NLO properties, guiding the design and synthesis of molecules with enhanced NLO activity. The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation.

Molecular Docking Simulations for Ligand-Protein Interactions

Extensive searches of scientific literature and computational chemistry databases did not yield specific molecular docking studies focused on this compound. While research exists for structurally related benzaldehyde (B42025) derivatives and other aromatic aldehydes, direct computational analyses of the ligand-protein interactions of this compound are not available in the reviewed literature.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug design and discovery to understand how a ligand, such as this compound, might interact with a protein's binding site. The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on their binding affinity.

Studies on similar molecules, such as other substituted benzaldehydes, have utilized molecular docking to investigate their potential as inhibitors for various enzymes. For instance, research on benzaldehyde derivatives has explored their interactions with targets like phenoloxidase and aldose reductase. nih.govdergipark.org.tr These studies typically report on the binding energies and the specific amino acid residues involved in the interactions, often highlighting the role of hydrogen bonds and hydrophobic interactions. nih.gov

However, without specific studies on this compound, it is not possible to provide detailed research findings, data tables of binding affinities, or a list of interacting amino acid residues for this particular compound. The unique substitution pattern of a methoxy group and two methyl groups on the benzene (B151609) ring would undoubtedly influence its electronic and steric properties, leading to specific interactions with a protein target. Theoretical modeling would be required to elucidate these potential interactions.

Future computational research could focus on docking this compound against a variety of protein targets to explore its potential biological activities. Such studies would provide valuable insights into its mechanism of action and guide further experimental investigations.

Role of 4 Methoxy 2,5 Dimethylbenzaldehyde As a Precursor in Advanced Organic Synthesis and Materials Science Research

Building Block for Complex Aromatic Systems and Heterocyclic Compounds

The aldehyde functional group in 4-Methoxy-2,5-dimethylbenzaldehyde is a key site for a multitude of chemical transformations, including oxidation, reduction, and substitution reactions. This reactivity makes it an essential intermediate in the construction of more elaborate organic structures.

In the field of heterocyclic chemistry, this compound is particularly valuable. For instance, it is used in the synthesis of various heterocyclic compounds which are significant in medicinal chemistry. matrix-fine-chemicals.comnih.gov One common application is in condensation reactions, such as the Claisen-Schmidt condensation, to form α,β-unsaturated chalcones, which are precursors to flavonoids. mdpi.com Flavonoids are a class of heterocyclic molecules with a wide range of biological activities. mdpi.com The synthesis of aminoflavones, for example, often involves the use of substituted benzaldehydes like 4-methoxybenzaldehyde (B44291) to construct the flavone (B191248) core. mdpi.com

Furthermore, derivatives of this benzaldehyde (B42025) can be used to create complex structures like 1,3-oxazines through multi-step synthetic pathways. synhet.com The reactivity of the aldehyde group allows for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental to building the core of many heterocyclic systems.

Applications in Specialty Polymer Synthesis and Functional Materials Development

The utility of this compound extends into materials science, where it functions as a building block for specialty polymers and functional materials. sigmaaldrich.com

Photoactive Materials (e.g., Organic Light-Emitting Diodes, Photovoltaic Cells)

While direct research on this compound in OLEDs and OPVs is not extensively documented in the provided results, the broader class of benzaldehyde derivatives is crucial in this area. The development of organic electronics relies on solution-processable active layers, often made from new electronically active materials. sigmaaldrich.com The synthesis of these materials, such as π-conjugated systems, is a driving force in the field. sigmaaldrich.com

Research on Organic Semiconductor Materials

Organic semiconductors are at the forefront of materials science research, with applications in flexible and low-cost electronic devices. sigmaaldrich.com The performance of these materials is intrinsically linked to their molecular structure and the ability of molecules to self-assemble into highly ordered structures. sigmaaldrich.com π-conjugated systems, including heteroacenes and polythiophenes, form the foundation of organic semiconductor research. sigmaaldrich.com The synthesis of new electronically active materials is a key driver of advancements in this field. sigmaaldrich.com Diketopyrrolopyrrole (DPP)-based materials, for example, have shown excellent charge transfer mobility due to strong π-π interactions. frontiersin.org The planarity of the polymer backbone is a crucial factor for high-performance organic semiconductors. frontiersin.org

Precursor in Dyestuff and Pigment Research

Benzaldehyde derivatives have historically been and continue to be important intermediates in the synthesis of dyes and pigments. For example, 2,5-Dimethoxy-4-Chloro-Aniline, a related compound, is used in the production of some yellow pigments and dyes. sciencemadness.org This highlights the potential of substituted benzaldehydes in the colorant industry.

Utility in Agrochemicals Research and Development

This compound is utilized as an intermediate in the synthesis of agrochemicals. chemimpex.com The molecular structure of benzaldehyde derivatives can be modified to create new compounds with desired biological activities for crop protection. The synthesis of fatty acid amides with potential antimicrobial properties, for instance, has involved the use of 4-methoxybenzylamine, a related compound, demonstrating the utility of this chemical class in developing new active agents. nih.gov

Medicinal Chemistry Research and Biological Activity Profiling of 4 Methoxy 2,5 Dimethylbenzaldehyde Derivatives

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for optimizing lead compounds to enhance their potency and selectivity. For derivatives of 4-Methoxy-2,5-dimethylbenzaldehyde, SAR studies focus on understanding how modifications to the core structure impact their biological effects.

Elucidation of the Impact of Substituent Electronic and Steric Effects on Biological Potency

The electronic and steric properties of substituents on the benzaldehyde (B42025) ring play a crucial role in modulating the biological potency of its derivatives. The interplay of these factors dictates the molecule's interaction with biological targets.

Electronic Effects: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, significantly influences the reactivity and binding affinity of the molecule. In the case of this compound, the methoxy (B1213986) group at the C4 position is a strong electron-donating group, increasing the electron density of the aromatic ring. The two methyl groups at the C2 and C5 positions are also electron-donating. This electronic enrichment can enhance the interaction with certain biological targets. Studies on other benzaldehyde derivatives have shown that electron-donating groups can increase substrate/surface affinity for certain enzymes d-nb.info. Conversely, the introduction of electron-withdrawing groups, such as nitro or halogen groups, can decrease the electron density and alter the binding mode and potency. For instance, in the context of cytotoxicity, flavone (B191248) derivatives bearing electron-withdrawing groups like trifluoromethyl or chlorine at specific positions exhibited enhanced activity nih.govmdpi.com.

Investigation of Enzyme Inhibition Mechanisms and Potency

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Derivatives of this compound have been investigated for their potential to inhibit various enzymes involved in different pathological processes.

Anti-inflammatory Enzyme Modulation (e.g., COX-2, iNOS)

Chronic inflammation is a hallmark of many diseases, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key players in the inflammatory cascade. The inhibition of these enzymes is a major strategy for the development of anti-inflammatory drugs.

While direct studies on this compound are limited, research on other benzaldehyde derivatives suggests potential for anti-inflammatory activity. For instance, 4-hydroxybenzaldehyde (B117250) has been shown to suppress the induction of iNOS and COX-2 in activated macrophages biomolther.org. The mechanism often involves the downregulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway nih.govnih.gov. The expression of both iNOS and COX-2 is often regulated by the transcription factor NF-κB, and inhibition of its activation is a common mechanism for anti-inflammatory compounds plos.org. Given the structural similarities, it is plausible that derivatives of this compound could also modulate these inflammatory enzymes, a hypothesis that warrants further investigation. Some studies have shown that certain benzimidazole (B57391) derivatives can inhibit COX-2 and the production of nitric oxide (NO) nih.gov.

Glycation Inhibition Studies and Mechanisms

Glycation is a non-enzymatic reaction between reducing sugars and proteins or lipids, leading to the formation of advanced glycation end products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of diabetic complications and other age-related diseases. Therefore, inhibitors of glycation are of significant therapeutic interest.

The potential of benzaldehyde derivatives to inhibit glycation is an emerging area of research. The mechanism of glycation inhibition can occur at different stages, including the prevention of the initial Schiff base formation, inhibition of the formation of Amadori products, or the scavenging of reactive dicarbonyl compounds nih.govtandfonline.com. Some natural compounds with antioxidant properties have shown antiglycation activity mdpi.com. For instance, certain plant extracts containing phenolic compounds can inhibit the formation of AGEs mdpi.com. While specific studies on this compound are scarce, the presence of the electron-donating methoxy group could potentially contribute to antioxidant activity, which in turn may confer antiglycation properties. Research on acetaldehyde (B116499) has shown it can inhibit advanced glycation by reacting with the Amadori product, preventing its progression to AGEs nih.gov. This suggests that other aldehydes, including benzaldehyde derivatives, might have similar effects.

Interactions with Other Enzymatic Targets (e.g., α-amylase, α-glucosidase, tyrosinase, cholinesterases)

Derivatives of this compound have been explored for their inhibitory activity against a range of other enzymes.

α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. Several benzaldehyde derivatives have been evaluated as inhibitors of α-amylase and α-glucosidase. The inhibitory activity is dependent on the substitution pattern on the benzaldehyde ring nih.govnih.gov.

Tyrosinase: This copper-containing enzyme plays a key role in melanin (B1238610) biosynthesis, and its inhibitors are used in cosmetics for skin whitening and in the food industry to prevent browning. Benzaldehyde and its derivatives are known to inhibit tyrosinase. The mechanism of inhibition can be competitive or non-competitive and is influenced by the substituents on the aromatic ring nih.govtandfonline.comresearchgate.netbrieflands.com. The presence of a methoxy group, as in this compound, has been noted in other potent tyrosinase inhibitors nih.gov.

Research into Antimicrobial and Antifungal Mechanisms

The rise of antimicrobial resistance has spurred the search for new antimicrobial agents. Benzaldehyde derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

The antimicrobial and antifungal activity of this compound and its derivatives is an area of active research. A related compound, 2-hydroxy-4-methoxybenzaldehyde (B30951), has been shown to be the main active component in the essential oil of Periploca sepium and exhibits significant antimicrobial and antifungal activities nih.gov. The mechanism of action for antifungal benzaldehydes is thought to involve the disruption of cellular antioxidation systems, leading to an increase in oxidative stress within the fungal cell nih.gov. This can be achieved by targeting components like superoxide (B77818) dismutases and glutathione (B108866) reductase nih.gov.

Furthermore, the lipophilic nature of these compounds allows them to interact with and disrupt the fungal cell membrane, leading to increased permeability and leakage of intracellular contents ebsco.comacs.org. Some chalcone (B49325) derivatives, which are synthesized from benzaldehydes, have also demonstrated significant antibacterial and antifungal properties dovepress.com. The specific mechanisms by which this compound derivatives exert their antimicrobial effects are likely multifaceted and may involve a combination of these actions.

Below is a table summarizing the enzyme inhibition data for various benzaldehyde derivatives mentioned in the text.

| Enzyme | Inhibitor/Derivative Class | Type of Inhibition | Key Findings |

| COX-2 | 4-Hydroxybenzaldehyde | - | Suppresses induction in activated macrophages biomolther.org. |

| iNOS | 4-Hydroxybenzaldehyde | - | Suppresses induction in activated macrophages biomolther.org. |

| α-Amylase | Benzaldehyde Derivatives | Varies | Inhibition is dependent on the substitution pattern nih.govnih.gov. |

| α-Glucosidase | Benzaldehyde Derivatives | Varies | Inhibition is dependent on the substitution pattern nih.govnih.gov. |

| Tyrosinase | 4-Substituted Benzaldehydes | Competitive/Non-competitive | Inhibition is influenced by the nature and position of substituents nih.govtandfonline.comresearchgate.netbrieflands.com. |

| Cholinesterases | Substituted Benzaldehyde Derivatives | Varies | Potent inhibition of both AChE and BChE observed rsc.orgnih.govmdpi.comnih.govmdpi.com. |

Characterization of Antibacterial and Antifungal Activity

Derivatives of this compound have been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi. Research has shown that modifications to the benzaldehyde core can lead to compounds with significant antimicrobial properties.

Studies on various benzaldehyde derivatives have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. For instance, 2-hydroxy-4-methoxybenzaldehyde (HMB), a related compound, has shown a minimum inhibitory concentration (MIC) of 1024 µg/ml against Staphylococcus aureus. nih.gov This compound is believed to exert its antibacterial effect by targeting the cell membrane. nih.gov Furthermore, HMB has been shown to eradicate nearly 80% of preformed biofilms of methicillin-resistant S. aureus (MRSA) and can sensitize MRSA to treatment with tetracycline. nih.gov

In the realm of antifungal research, derivatives have also shown promise. A study on 2,5-dimethyl-4-methoxy[5,6-b]benzo[2,3-a]pyrolo-4-keto thiazine-1,1-dioxide, a complex derivative, demonstrated inhibitory activity against tested fungi. scirj.org Another related compound, 2,5-Dimethyl-4-sulphonyl proline anisole (B1667542), exhibited even stronger antifungal activities. scirj.org The mechanism of antifungal action for some benzaldehydes is thought to involve the disruption of cellular antioxidation systems, leading to an oxidative stress response in the fungi. researchgate.net

The following table summarizes the antimicrobial activity of selected benzaldehyde derivatives:

| Compound/Derivative | Target Organism | Activity | Reference |

| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | MIC: 1024 µg/ml | nih.gov |

| 2-hydroxy-4-methoxybenzaldehyde | Methicillin-resistant S. aureus (MRSA) | Eradicated ~80% of preformed biofilms | nih.gov |

| 2,5-dimethyl-4-methoxy[5,6-b]benzo[2,3-a]pyrolo-4-keto thiazine-1,1-dioxide | Fungi | Inhibited growth | scirj.org |

| 2,5-Dimethyl-4-sulphonyl proline anisole | Fungi | Strong inhibitory activity | scirj.org |

Modulation of Cellular Oxidative Stress Response Systems

The ability of a compound to modulate cellular oxidative stress is a key area of investigation in the development of treatments for a variety of diseases. The methoxy group present in this compound and its derivatives is thought to contribute to their antioxidant potential by enhancing their electron-donating capabilities, which allows them to scavenge reactive oxygen species (ROS). This action is crucial for protecting cells from the damaging effects of oxidative stress.

For example, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), a chalcone derivative, has been shown to protect hepatic L02 cells from hydrogen peroxide-induced oxidative stress. nih.gov Pretreatment with DMC led to an increase in glutathione levels and a decrease in malondialdehyde, indicating a reduction in lipid peroxidation and an enhancement of the cellular antioxidant defense system. nih.gov

Similarly, two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, were found to diminish lipopolysaccharide-induced oxidative stress in RAW 264.7 cells. nih.gov These compounds reduced the accumulation of malondialdehyde, a marker of oxidative stress, suggesting they can protect cells from oxidative damage. nih.gov

The following table highlights the effects of related methoxy-containing aromatic compounds on markers of oxidative stress:

| Compound | Cell Line | Effect on Oxidative Stress | Reference |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | Hepatic L02 cells | Increased glutathione, decreased malondialdehyde | nih.gov |

| 3,3′,4,5′-tetramethoxy-trans-stilbene | RAW 264.7 cells | Reduced accumulation of malondialdehyde | nih.gov |

| 3,4′,5-trimethoxy-trans-stilbene | RAW 264.7 cells | Reduced accumulation of malondialdehyde | nih.gov |

Exploration of Neuroprotective and Anticancer Potential in Lead Compound Development

The structural framework of this compound serves as a starting point for the synthesis of compounds with potential neuroprotective and anticancer activities.